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(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol

Cat. No.: B14072750
M. Wt: 269.32 g/mol
InChI Key: FFMHUVMGTACOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol is a valuable chemical intermediate in pharmaceutical research and development. This compound features a thiazole core symmetrically substituted with pyridin-4-yl groups at the 2 and 4 positions, and a hydroxymethyl functional group at the 5-position. This structure is highly valued in medicinal chemistry for creating analogs with enhanced biological activity, particularly in the synthesis of kinase inhibitors for cancer treatment . The presence of multiple nitrogen heterocycles allows for diverse binding interactions with biological targets, such as hydrogen bonding and π-π stacking, which are crucial for developing potent therapeutic agents . Researchers also utilize this scaffold and its analogs in the design of drug candidates targeting neurological disorders, capitalizing on its potential for blood-brain barrier permeability . The hydroxymethyl group offers a versatile handle for further synthetic functionalization, making it a strategic building block for constructing more complex molecules. Like its close structural analog (2-(Pyridin-4-yl)thiazol-5-yl)methanol, this compound requires careful handling and should be stored dry and sealed at 2-8°C to maintain stability . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3OS B14072750 (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

(2,4-dipyridin-4-yl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C14H11N3OS/c18-9-12-13(10-1-5-15-6-2-10)17-14(19-12)11-3-7-16-8-4-11/h1-8,18H,9H2

InChI Key

FFMHUVMGTACOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(SC(=N2)C3=CC=NC=C3)CO

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 2,4 Di Pyridin 4 Yl Thiazol 5 Yl Methanol

Functional Group Interconversions at the Methanol (B129727) Moiety

The primary hydroxyl group is a versatile functional handle for a variety of chemical modifications.

Oxidation Reactions to Aldehyde/Carboxylic Acid Derivatives

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidant and reaction conditions determines the final product. The pyridine (B92270) and thiazole (B1198619) rings are generally resistant to mild oxidizing agents.

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to 2,4-di(pyridin-4-yl)thiazole-5-carbaldehyde. Reagents such as Pyridinium (B92312) chlorochromate (PCC) in a non-polar solvent like dichloromethane (B109758) (DCM) are effective for this transformation, minimizing over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to 2,4-di(pyridin-4-yl)thiazole-5-carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, or Jones reagent (CrO₃ in sulfuric acid and acetone).

Table 1: Oxidation Reactions
Starting MaterialReagent(s)ProductProduct Name
(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanolPCC, DCM(2,4-Di(pyridin-4-yl)thiazol-5-yl)carbaldehydeAldehyde Derivative
This compound1. KMnO₄, NaOH, H₂O, heat 2. H₃O⁺2,4-Di(pyridin-4-yl)thiazole-5-carboxylic acidCarboxylic Acid Derivative

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) yields the corresponding ester. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. Alternatively, reaction with an acid chloride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) provides a more reactive route.

Etherification: Ether derivatives can be synthesized, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Esterification and Etherification Reactions
Reaction TypeStarting MaterialReagent(s)Product Structure (Example)Product Name (Example)
EsterificationThis compoundCH₃COCl, Pyridine(2,4-Di(pyridin-4-yl)thiazol-5-yl)methyl acetateAcetate Ester
EtherificationThis compound1. NaH 2. CH₃I5-(Methoxymethyl)-2,4-di(pyridin-4-yl)thiazoleMethyl Ether

Halogenation and Subsequent Nucleophilic Substitutions

The hydroxyl group can be converted into a good leaving group, such as a halide, facilitating subsequent nucleophilic substitution reactions.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting the primary alcohol into the corresponding alkyl chloride or bromide. chemistrysteps.com The use of a base such as pyridine is common in these reactions to neutralize the acidic byproducts. orgosolver.commasterorganicchemistry.com This reaction proceeds via an intermediate that activates the hydroxyl group, allowing for its displacement by the halide ion. chemistrysteps.com

Nucleophilic Substitution: The resulting 5-(halomethyl)-2,4-di(pyridin-4-yl)thiazole is an excellent substrate for Sₙ2 reactions. uci.edulibretexts.org A wide range of nucleophiles can be introduced at the methylene (B1212753) position, allowing for the synthesis of a diverse array of derivatives, including nitriles, azides, and amines.

Table 3: Halogenation and Nucleophilic Substitution
StepStarting MaterialReagent(s)Intermediate/ProductProduct Name
1 (Halogenation)This compoundSOCl₂, Pyridine5-(Chloromethyl)-2,4-di(pyridin-4-yl)thiazoleChloride Derivative
2 (Substitution)5-(Chloromethyl)-2,4-di(pyridin-4-yl)thiazoleNaCN, DMSO2-(2,4-Di(pyridin-4-yl)thiazol-5-yl)acetonitrileNitrile Derivative
2 (Substitution)5-(Chloromethyl)-2,4-di(pyridin-4-yl)thiazoleNaN₃, DMF5-(Azidomethyl)-2,4-di(pyridin-4-yl)thiazoleAzide Derivative

Reactions Involving the Thiazole Ring System

The reactivity of the thiazole ring itself is influenced by its substituents.

Electrophilic Aromatic Substitution Reactions

The thiazole ring is generally considered an electron-rich heterocycle. In an unsubstituted thiazole, electrophilic attack typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.com However, in this compound, the C5 position is already substituted. The pyridyl groups at C2 and C4 are electron-withdrawing, which deactivates the thiazole ring towards electrophilic attack. Furthermore, the pyridine rings themselves are highly electron-deficient and are generally unreactive to electrophilic aromatic substitution except under forcing conditions. Therefore, electrophilic aromatic substitution on either the thiazole or pyridine rings of this compound is not expected to be a facile process.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic and heteroaromatic systems.

Thiazole Ring: The thiazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, if a suitable leaving group is present. pharmaguideline.com In the parent compound, there is no leaving group on the thiazole ring. Therefore, direct nucleophilic substitution on the thiazole core is not a primary reaction pathway.

Pyridine Rings: The pyridin-4-yl substituents are inherently electron-deficient and can potentially undergo nucleophilic aromatic substitution, especially if further activated. The C4 position of the pyridine rings is attached to the thiazole, and nucleophilic attack typically occurs at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comyoutube.com While a reaction on the pyridine ring does not directly involve the thiazole ring system as a site of bond-making or breaking, the thiazole ring acts as an activating group. For a nucleophilic substitution to occur on the pyridine rings, a leaving group would need to be present on one of the other positions of the pyridine ring, which is not the case in the parent molecule.

Ring-Opening and Ring-Closing Reactions

The thiazole ring is an aromatic heterocycle, a structural feature that imparts significant stability. wikipedia.orgnih.gov Due to this aromatic character, the thiazole core of this compound is generally resistant to ring-opening reactions under standard laboratory conditions. Such transformations would typically require harsh reagents or high temperatures that would likely degrade the molecule. Thiazole rings can undergo cleavage with certain reducing agents like Raney Nickel, which results in desulfurization and decomposition of the ring system. slideshare.net

Ring-closing reactions, in the context of this molecule, primarily refer to intramolecular cyclization processes to form new fused-ring systems. The pendant methanol group at the C5 position is a key functional handle for such transformations. For instance, conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or halide) could be followed by an intramolecular nucleophilic attack from a suitably positioned group on one of the pyridine rings. This could lead to the formation of a fused thiazolopyridine scaffold. The synthesis of various thiazolopyridine derivatives has been reported through different synthetic routes, often involving the cyclization of functionalized thiazole precursors. nih.govnih.govtandfonline.com While not starting from this compound itself, these syntheses demonstrate the feasibility of forming such fused systems.

A hypothetical ring-closing strategy could involve the initial functionalization of one of the pyridine rings, for example, by introducing an amino group at the C3 position, followed by cyclization onto the C5-methanol-derived electrophile to construct a new heterocyclic ring fused to both the thiazole and pyridine moieties.

Reactions Involving the Pyridine Ring Systems

The two pyridin-4-yl substituents are electron-deficient aromatic rings, which significantly influences their reactivity. Their chemical behavior is distinct from that of benzene (B151609) and is characterized by a susceptibility to nucleophilic attack and a general resistance to electrophilic substitution.

The nitrogen atoms in the pyridine rings possess lone pairs of electrons, rendering them basic and nucleophilic. Consequently, they readily react with alkylating agents. pharmaguideline.com Treatment of this compound with alkyl halides (e.g., methyl iodide) would be expected to yield the corresponding mono- or di-N-alkylated pyridinium salts. The reaction conditions can often be controlled to favor mono- or dialkylation. The formation of these quaternary ammonium (B1175870) salts modifies the electronic properties of the pyridine rings, making them even more electron-deficient.

Table 1: Potential N-Alkylation and N-Oxidation Reactions

Reaction Reagent Example Expected Product
N-Alkylation Methyl Iodide (CH₃I) (2,4-Bis(1-methylpyridinium-4-yl)thiazol-5-yl)methanol diiodide

Furthermore, the pyridine nitrogen atoms can be oxidized to form N-oxides. arkat-usa.org Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting pyridine N-oxides exhibit altered reactivity compared to the parent pyridine. For instance, N-oxidation increases the electron density in the ring, particularly at the C2 and C4 positions, which can facilitate certain electrophilic substitutions while also providing a handle for further functionalization. arkat-usa.orgyoutube.com The selective N-oxidation of pyridines in the presence of other amine functionalities has been demonstrated, suggesting that selective mono- or di-N-oxidation of the target molecule could be achievable. nih.gov

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). quimicaorganica.orgquora.com Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation require harsh conditions and, if successful, would be expected to direct the incoming electrophile to the C3 and C5 positions (meta to the nitrogen). quimicaorganica.org The presence of the thiazole substituent at the C4 position leaves the 3 and 5 positions (and the equivalent 3' and 5' positions on the second pyridine ring) as the likely, albeit challenging, sites for electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). stackexchange.comechemi.com In the case of the 4-substituted pyridine rings of the target molecule, the C2 and C6 positions are activated for nucleophilic attack. A strong nucleophile could potentially displace a hydride ion, although such reactions are generally more facile if a good leaving group (like a halogen) is present at these positions. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the driving force for this regioselectivity. stackexchange.comechemi.com Therefore, derivatization strategies could involve the introduction of a leaving group at the C2/C6 positions to facilitate SNAr reactions with various nucleophiles (amines, alkoxides, etc.).

Table 2: Regioselectivity of Aromatic Substitution on the Pyridine Rings

Reaction Type Position of Attack Rationale
Electrophilic C3, C5 Formation of the most stable cationic intermediate (sigma complex). quora.com

Modern synthetic methods allow for the direct functionalization of C-H bonds in heterocyclic systems, bypassing the need for pre-installed leaving groups. slideshare.net For pyridine, directed ortho-metalation can be achieved using strong bases, where the nitrogen atom directs the deprotonation to the C2 position. However, achieving selectivity for the C4 position is more challenging but has been accomplished using specific reagents like n-butylsodium. nih.gov

More commonly, transition metal-catalyzed C-H activation is employed. rsc.org Palladium, rhodium, and iridium catalysts are known to mediate the coupling of pyridine C-H bonds with a variety of partners. researchgate.net The coordination of the pyridine nitrogen to the metal center typically directs the C-H activation to the C2 position. slideshare.net This allows for regioselective arylation, alkylation, or alkenylation. beilstein-journals.org By applying such methods to this compound, it would be theoretically possible to introduce substituents selectively at the C2 and C6 positions of the pyridine rings through cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings.

Synthesis of Advanced Derivatives and Fused Heterocyclic Systems

The functional handles present in this compound—the hydroxyl group and the reactive sites on the pyridine rings—serve as anchor points for the construction of more complex molecular architectures.

The synthesis of fused heterocyclic systems is a prominent strategy in medicinal chemistry to explore new chemical space and generate rigid scaffolds with defined three-dimensional structures. nih.gov Starting from this compound, several pathways to polycyclic systems can be envisioned.

One approach involves intramolecular reactions. For example, the hydroxyl group can be oxidized to an aldehyde. This aldehyde could then participate in a condensation-cyclization reaction with a functional group introduced onto one of the pyridine rings. A classic example would be the Friedländer annulation, which could be adapted to synthesize a thiazolo-quinolizine or a related fused system. nih.gov

Another strategy would be to utilize multicomponent reactions. For instance, the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives has been achieved through a five-component cascade reaction. rsc.org While this describes the synthesis of the fused ring, the principles can be adapted. One could functionalize the methanol group and one of the pyridine C-H bonds with appropriate reactive partners that can then undergo a metal-catalyzed annulation with a third component, such as an alkyne, to build a new ring.

The synthesis of various fused-thiazole systems, such as thiazolopyrimidines and imidazo[2,1-b]thiazoles, has been well-documented, often proceeding through the cyclization of a functionalized thiazole precursor. rsc.orgias.ac.in By analogy, the hydroxyl group of this compound could be converted into an amino or thio group, which could then serve as a nucleophile in a cyclization reaction with an appropriate electrophile to form a fused thiazolo-pyrimidine or thiazolo-thiazine ring system. These examples from the literature provide a blueprint for the potential construction of novel polycyclic scaffolds based on the this compound core.

Introduction of Diverse Substituents for Structural Diversity

The strategic derivatization of this compound is pivotal for exploring its structure-activity relationships in various chemical and biological contexts. The presence of three key reactive sites—the primary hydroxyl group and the nitrogen atoms of the two pyridin-4-yl rings—offers multiple avenues for chemical modification. These modifications allow for the systematic introduction of a wide array of substituents, thereby enabling the generation of a diverse chemical library for further investigation.

The primary strategies for derivatization focus on the functionalization of the hydroxymethyl group and the modification of the pyridyl moieties.

Functionalization of the 5-Hydroxymethyl Group

The hydroxymethyl group at the C5 position of the thiazole ring is a versatile handle for introducing structural diversity. Common derivatization strategies include esterification, etherification, and conversion to carbamates.

Ester and Ether Formation: The hydroxyl group can undergo esterification with various carboxylic acids, acid chlorides, or anhydrides to yield the corresponding esters. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis or the Mitsunobu reaction, allowing for the introduction of a wide range of alkyl, aryl, or heterocyclic substituents. For instance, the Mitsunobu reaction, utilizing reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3), is an effective method for forming ether derivatives from similar hydroxymethylthiazoles. vulcanchem.com

Carbamate (B1207046) Synthesis: The reaction of the alcohol with various isocyanates provides a straightforward route to carbamate derivatives. vulcanchem.com This reaction is widely used in medicinal chemistry to introduce functionalities that can modulate a compound's physicochemical properties and biological activity.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which can then be displaced by a variety of nucleophiles. A notable example from related compounds involves the conversion of the hydroxymethyl group to 5-(azidomethyl)-2-methylthiazole, which serves as a precursor for synthesizing triazole-linked conjugates via click chemistry. vulcanchem.com This approach allows for the introduction of azides, halides, thiols, and other functional groups.

Derivatization of the Pyridin-4-yl Moieties

The nitrogen atoms of the two pyridin-4-yl rings are nucleophilic and basic, presenting opportunities for derivatization.

N-Alkylation: The pyridine nitrogen atoms can be readily alkylated using alkyl halides to form the corresponding quaternary pyridinium salts. google.comsciforum.net This modification introduces a permanent positive charge, which can significantly alter the molecule's solubility and its ability to interact with biological targets. The choice of the alkylating agent allows for the introduction of a wide variety of side chains.

The table below summarizes potential derivatization strategies for achieving structural diversity from this compound, based on established reactivity of its core functional groups.

Reaction Site Reaction Type Reagent Class Resulting Functional Group Potential for Diversity
5-HydroxymethylEsterificationCarboxylic Acids / Acid HalidesEsterHigh (varied R group on acid)
5-HydroxymethylEtherificationAlkyl Halides / Alcohols (Mitsunobu)EtherHigh (varied alkyl/aryl group)
5-HydroxymethylCarbamate FormationIsocyanatesCarbamateHigh (varied R group on isocyanate)
5-HydroxymethylNucleophilic SubstitutionAzides, Thiols, Cyanides (after -OH activation)Azide, Thioether, Nitrile, etc.High (depends on nucleophile)
Pyridin-4-ylN-AlkylationAlkyl HalidesQuaternary Pyridinium SaltHigh (varied alkyl group)

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 2,4 Di Pyridin 4 Yl Thiazol 5 Yl Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₄H₁₁N₃OS. This high degree of accuracy is crucial in distinguishing the target compound from isomers or compounds with similar nominal masses.

Beyond molecular formula determination, HRMS coupled with fragmentation analysis (MS/MS) offers deep insights into the molecule's structure. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to piece together the molecular structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the thiazole (B1198619) ring and the methanol (B129727) group, as well as the fragmentation of the pyridine (B92270) rings.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₄H₁₁N₃OS
Exact Mass269.0623
Monoisotopic Mass269.0623

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments can provide a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine rings, the thiazole ring (if any), and the methanol group. The protons on the pyridine rings would appear as doublets or multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons would be influenced by their position relative to the nitrogen atom. The methylene (B1212753) protons of the methanol group would likely appear as a singlet, with its chemical shift influenced by the adjacent thiazole ring. The hydroxyl proton would also present as a singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be observed for the carbons of the thiazole ring, the pyridine rings, and the methanol group. The chemical shifts of the carbons in the heterocyclic rings would be characteristic of their electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-4-yl (ortho to N)~8.6-8.8~150-152
Pyridine-4-yl (meta to N)~7.4-7.6~121-123
Thiazole-C2-~165-170
Thiazole-C4-~150-155
Thiazole-C5-~130-135
-CH₂OH~4.5-5.0~55-60
-CH₂OH~2.0-4.0 (broad)-

Note: These are predicted values based on similar structures and are subject to experimental verification.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the pyridine rings, the thiazole ring, and the methanol group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for instance, the orientation of the pyridine rings relative to the thiazole ring.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can probe the structure in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can be used to identify and characterize these different forms by detecting subtle changes in the chemical shifts and couplings that arise from different packing arrangements in the crystal lattice.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine and thiazole rings (in the 1400-1600 cm⁻¹ region). The C-S stretching vibration of the thiazole ring would likely appear in the fingerprint region (below 1000 cm⁻¹).

Raman spectroscopy would provide complementary information. For instance, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum than in the IR spectrum. Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of the molecule.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
Aromatic C-H Stretch3000-31003000-3100
C=N/C=C Stretch (Pyridine/Thiazole)1400-16001400-1600
C-O Stretch1000-1200Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions in the UV region due to π → π* and n → π* transitions within the conjugated system formed by the pyridine and thiazole rings. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of heteroatoms. Solvatochromism, the change in the absorption maximum with solvent polarity, can also provide insights into the nature of the electronic transitions. For instance, a bathochromic (red) shift in more polar solvents might be observed for certain transitions. physchemres.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

The analysis would focus on the torsion angles around the single bonds connecting the pyridine rings to the thiazole core. For instance, in related pyridine-thiazole structures, the rings are often twisted with respect to each other to minimize steric hindrance. nih.govnih.gov A data table, such as the one conceptualized below, would be generated from the crystallographic information file (CIF) to quantify these relationships.

Table 1: Hypothetical Torsion Angles for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Torsion Angle Definition Value (°)
C(thiazole)-C(thiazole)-C(pyridine at C2)-C(pyridine at C2) Data Unavailable
C(thiazole)-C(thiazole)-C(pyridine at C4)-C(pyridine at C4) Data Unavailable

These values are crucial for understanding the degree of π-electron delocalization between the rings and how the molecule's shape influences its packing in the crystal lattice.

The solid-state structure is not just defined by the molecule itself but by how molecules interact with each other. This is known as the supramolecular structure. A critical component of this analysis is the identification and characterization of intermolecular interactions, particularly hydrogen bonds. nih.govmdpi.com

The this compound molecule contains a hydroxyl (-OH) group, which is a strong hydrogen bond donor. The nitrogen atoms in the pyridine rings are potential hydrogen bond acceptors. nih.gov Therefore, it is highly probable that the crystal structure would be stabilized by O-H···N hydrogen bonds, potentially forming chains, dimers, or more complex networks. nih.gov Other weaker interactions, such as C-H···N, C-H···O, and π-π stacking interactions between the aromatic rings, would also be systematically analyzed. mdpi.com

A detailed table summarizing the geometry of these interactions would be compiled.

Table 2: Hypothetical Hydrogen Bond Geometry (Note: This table is for illustrative purposes only, as experimental data is not available.)

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry Operation
O-H···N(pyridine) Data Unavailable Data Unavailable Data Unavailable Data Unavailable Data Unavailable

Understanding these interactions is fundamental to crystal engineering, as they govern the physical properties of the solid material.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability.

A study in this area would involve attempting to crystallize this compound under various conditions (e.g., using different solvents, temperatures, or crystallization techniques) to see if different crystal forms can be isolated. If multiple polymorphs were discovered, their structures would be compared, focusing on differences in molecular conformation and intermolecular interactions.

Crystal engineering studies would leverage the understanding of the intermolecular interactions to design new multi-component crystals, such as co-crystals or salts. By introducing a second molecule (a co-former) that can form predictable hydrogen bonds or other interactions with the target molecule, it is possible to create novel crystalline materials with tailored properties. The presence of both hydrogen bond donors (-OH) and acceptors (pyridine nitrogens) makes this compound a prime candidate for such studies.

Computational and Theoretical Investigations of 2,4 Di Pyridin 4 Yl Thiazol 5 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system to yield information about its electronic structure, geometry, and energy. For a molecule like (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol, these calculations would provide a deep understanding of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A key application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. For this compound, DFT calculations, often using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized geometry corresponds to a minimum on the potential energy surface.

These calculations also yield important energetic information, such as the total energy of the molecule, which is a measure of its stability. By comparing the energies of different possible conformations (rotamers), the most stable structure can be identified. Furthermore, DFT can be used to calculate thermodynamic properties like enthalpy and Gibbs free energy. In studies of similar heterocyclic compounds, a good agreement between DFT-calculated structural parameters and experimental data from techniques like X-ray crystallography has often been observed. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Hypothetical Optimized Structure of this compound

Parameter Bond/Angle Predicted Value
Bond Length C2-N3 (Thiazole) ~1.38 Å
Bond Length C4-C5 (Thiazole) ~1.37 Å
Bond Length C5-C(methanol) ~1.51 Å
Bond Angle N3-C4-C5 (Thiazole) ~115°
Dihedral Angle C(py)-C2-N3-C4 ~178°

Note: These are hypothetical values based on typical bond lengths and angles in similar heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating likely sites for electrophilic and nucleophilic attack. The analysis of global reactivity descriptors, which are calculated from HOMO and LUMO energies, can provide further insights into the molecule's reactivity profile. researchgate.net

Table 2: Example Frontier Molecular Orbital Data for a Pyridine (B92270) Derivative

Molecule HOMO (eV) LUMO (eV) Energy Gap (eV)
FPPM -6.84 -1.93 4.91
BFPM -6.21 -2.01 4.20
BPPM -6.09 -1.99 4.10
CPPM -6.91 -2.13 4.78

Data adapted from a study on 6‐arylated‐pyridin‐3‐yl methanol (B129727) derivatives, where FPPM is (6‐(3‐Flourophenyl)‐4‐pyridine‐methanol), BFPM is (6‐(2‐benzofuranyl)pyridin‐3‐yl)methanol), BPPM is ((6‐([biphenyl]‐4‐yl)3‐pyridinyl methanol), and CPPM is (6‐(4‐Chlorophenyl)‐4‐pyridine‐methanol). researchgate.net A larger energy gap indicates greater stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyridine and thiazole (B1198619) rings, as well as the oxygen atom of the methanol group, identifying these as sites for hydrogen bonding and electrophilic interactions. Positive potential might be expected around the hydrogen atoms.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts are often in good agreement with experimental NMR spectra, aiding in the structural elucidation of newly synthesized compounds. farmaciajournal.com

UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can help to understand the nature of the electronic transitions, such as π-π* or n-π* transitions. researchgate.net

IR (Infrared): DFT calculations can also predict vibrational frequencies. The calculated IR spectrum can be compared with an experimental FTIR spectrum to identify characteristic vibrational modes and functional groups within the molecule.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations are typically performed on single, static molecules (often in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would reveal its conformational landscape and flexibility in a more realistic environment, such as in a solvent like water or methanol. mdpi.comnih.gov These simulations can identify the most populated conformations, the pathways for conformational changes, and the flexibility of different parts of the molecule, such as the rotation around the bonds connecting the rings and the methanol group. This information is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding site.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, intermediates and, crucially, transition states can be identified. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be used to locate the structures of transition states and calculate their energies. This allows for the determination of activation energies, which can then be used to predict reaction rates and understand the factors that control the reaction's outcome. For example, in the synthesis of related thiazole compounds, computational studies can help to determine the most likely reaction pathway by comparing the energies of different proposed intermediates and transition states.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead molecules in drug design. dmed.org.ua

For heterocyclic systems like the di-pyridinyl-thiazole scaffold, QSAR and QSPR models are developed by calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature. While specific QSAR/QSPR studies for this compound are not extensively documented, the approaches used for analogous thiazole derivatives provide a framework for how such an analysis would be conducted.

Commonly used descriptors in the QSAR analysis of thiazole-containing compounds include:

Topological descriptors: These describe the atomic connectivity within the molecule. Examples include the molecular connectivity index and Kier's shape index, which have been used to model the antimicrobial activity of 2,4-disubstituted thiazoles. researchgate.net

Physicochemical descriptors: Properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and molar refractivity (MR) are crucial. These have been shown to influence the activity of various thiazole derivatives.

Electronic descriptors: These quantify the electronic aspects of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These descriptors are critical for understanding how a molecule might interact with a biological target at an electronic level.

A typical QSAR study involves developing a regression model that links these descriptors to a measured biological activity (e.g., IC₅₀ values). For instance, a study on thiazole derivatives as 5-Lipoxygenase inhibitors successfully developed a 2D-QSAR model to predict anti-inflammatory activity. laccei.org Such models enable the virtual screening of a library of related compounds to prioritize the synthesis of the most promising candidates.

Descriptor TypeSpecific Descriptor ExampleProperty/Activity Modeled in Thiazole DerivativesReference
TopologicalMolecular Connectivity Index (χ)Antimicrobial Activity researchgate.net
TopologicalKier's Shape Index (κα)Antimicrobial Activity researchgate.net
PhysicochemicalLogP (Lipophilicity)PIN1 Inhibition
PhysicochemicalMolar Refractivity (MR)PIN1 Inhibition
ElectronicELUMO (Energy of Lowest Unoccupied Molecular Orbital)PIN1 Inhibition

Ligand-Target Interaction Modeling (Docking and Molecular Dynamics) within a Biological Context

Understanding how a potential drug molecule interacts with its biological target is fundamental to medicinal chemistry. Ligand-target interaction modeling, which encompasses molecular docking and molecular dynamics (MD) simulations, provides atomic-level insights into these interactions.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is widely used to screen virtual compound libraries and to hypothesize the mechanism of action for novel molecules. For a compound like this compound, docking studies would be crucial in identifying potential biological targets. Given the structural similarities to other bioactive pyridine-thiazole hybrids, several protein families could be considered as potential targets. nih.gov

For example, studies on related thiazole derivatives have identified targets such as:

Bacterial DNA gyrase: A key enzyme in bacterial replication, making it a target for antibiotics. researchgate.netnih.gov

Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in cancer progression. nih.gov

Cyclooxygenase-2 (COX-2): A well-known target for anti-inflammatory drugs. researchgate.net

Viral Proteases: Such as the main protease (Mpro) of SARS-CoV-2. dntb.gov.uastrath.ac.ukresearchgate.net

In a typical docking study, the ligand is placed into the binding site of the target protein, and its conformation and orientation are sampled. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. Lower binding energy scores generally indicate a more favorable interaction. For instance, novel thiazole derivatives incorporating a pyridine moiety showed promising docking scores against DNA gyrase, with binding energies ranging from -6.4 to -9.2 kcal/mol. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations are then often employed to refine and validate the results of molecular docking. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. dntb.gov.uastrath.ac.ukresearchgate.net This allows researchers to assess the stability of the predicted binding pose from docking, analyze the flexibility of the protein and ligand, and calculate binding free energies more accurately. A study on hydrazonothiazole-based pyridine compounds as potential lung cancer agents used MD simulations to confirm the strong binding interactions of the most effective inhibitor with the active site of MMP-9. nih.govnih.gov

Compound ClassBiological TargetDocking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
Thiazole-Pyridine DerivativesDNA Gyrase-6.4 to -9.2Arg76, Arg136, Asn46 researchgate.netnih.gov
Thiazole Clubbed PyridinesSARS-CoV-2 Mproup to -8.6Not Specified dntb.gov.uaresearchgate.net
Hydrazonothiazole-Pyridine DerivativesMMP-9Not Specified (strong binding confirmed by MD)Not Specified nih.govnih.gov
2,4-Disubstituted ThiazolesGlucosamine-6-phosphate synthaseNot Specified (greater affinity for NO₂/OCH₃ substituted compounds)Not Specified researchgate.net

Through these computational approaches, a comprehensive profile of this compound can be developed, predicting its physicochemical properties, potential biological activities, and likely molecular targets, thereby guiding its future development as a potential therapeutic agent.

Coordination Chemistry and Potential in Advanced Materials for 2,4 Di Pyridin 4 Yl Thiazol 5 Yl Methanol

Ligand Design Principles of (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol

The molecule this compound is a multifaceted ligand, purposefully designed for the construction of sophisticated coordination complexes and advanced materials. Its unique architecture, featuring a combination of hard and soft donor atoms distributed across a semi-rigid framework, allows for a diverse range of coordination behaviors.

Identification of Potential Coordination Sites (Nitrogen, Oxygen, Sulfur Atoms)

The coordination versatility of this compound stems from the presence of multiple potential donor atoms, each with distinct electronic properties. These include the nitrogen atoms of the two pyridyl rings, the nitrogen and sulfur atoms of the central thiazole (B1198619) ring, and the oxygen atom of the methanol (B129727) group.

The nitrogen atoms of the pyridyl groups are considered "hard" donors, readily coordinating to a variety of metal ions. The thiazole ring offers both a "borderline" nitrogen donor and a "soft" sulfur donor, allowing for coordination with a wider range of metal ions, including those with a preference for softer donors. nih.govresearchgate.net The oxygen atom of the methanol group acts as another "hard" donor, further expanding the coordination possibilities.

The presence of both hard (N, O) and soft (S) donor atoms within the same ligand framework makes this compound a particularly interesting candidate for the synthesis of heterometallic complexes and for studies in selective metal ion binding. The specific coordination sites utilized will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands.

Ligand Flexibility and Steric Hindrance Considerations

While the core thiazole and pyridyl rings of this compound are largely planar, the molecule possesses a degree of conformational flexibility. This arises from the rotation of the pyridyl rings relative to the thiazole core and the rotational freedom of the hydroxymethyl group. This flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions, facilitating the formation of stable complexes.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The rich coordination chemistry of ligands similar to this compound has been explored through the synthesis and characterization of a wide array of metal complexes and coordination polymers. rsc.org These studies provide a blueprint for understanding the potential of the title compound in the construction of novel materials with interesting structural and physical properties.

Investigation of Diverse Metal Ions (Transition Metals, Lanthanides)

The versatile donor set of this compound makes it an ideal candidate for complexation with a broad spectrum of metal ions. Research on analogous pyridyl-thiazole and pyridyl-triazole systems has demonstrated successful coordination with various transition metals, including but not limited to cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). orientjchem.orgncl.ac.uk The choice of metal ion is dictated by the desired properties of the final material, such as magnetic behavior, luminescence, or catalytic activity.

Furthermore, the presence of both nitrogen and oxygen donor atoms suggests that this compound could also be a suitable ligand for lanthanide ions. The coordination of lanthanides could lead to the development of luminescent materials with applications in sensing and bio-imaging. The ability to coordinate with both transition metals and lanthanides opens up the possibility of creating heterometallic d-f block coordination polymers with unique photophysical properties.

Elucidation of Coordination Modes and Geometries

The coordination of this compound to metal centers can occur through various modes, leading to a diversity of complex geometries. The ligand can act as a monodentate donor, coordinating through one of the pyridyl nitrogen atoms. It can also function as a bidentate ligand, chelating to a metal center through a pyridyl nitrogen and the thiazole nitrogen, or through a pyridyl nitrogen and the methanol oxygen.

In many cases, ligands with multiple pyridyl groups act as bridging ligands, connecting two or more metal centers to form extended structures. This bridging behavior is crucial for the construction of coordination polymers. The resulting coordination geometries around the metal centers can vary from tetrahedral and square planar to octahedral, depending on the coordination number of the metal ion and the steric constraints imposed by the ligand. researchgate.net X-ray crystallography is a key technique for the precise determination of these coordination modes and geometries.

Formation of Mono-, Di-, and Polynuclear Complexes

The reaction of this compound with metal salts can yield a range of products, from simple mononuclear complexes to intricate dinuclear and polynuclear architectures. The final product is often influenced by the metal-to-ligand ratio, the choice of solvent, and the nature of the counter-anion.

Self-Assembly and Supramolecular Architectures

The molecular structure of this compound, featuring multiple nitrogen heteroatoms within its pyridyl and thiazole rings and a hydroxyl functional group, provides a versatile platform for the construction of intricate supramolecular architectures through self-assembly processes. These processes are governed by a combination of strong coordinative bonds with metal centers and weaker, yet structurally significant, non-covalent interactions.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The presence of two pyridyl groups in this compound makes it an excellent candidate as a multitopic organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyridyl rings can act as Lewis bases, coordinating to metal ions to form extended one-, two-, or three-dimensional networks. While specific MOFs based on this exact ligand are not extensively documented in the reviewed literature, the principles of MOF design and the behavior of analogous pyridyl-thiazole ligands provide a strong basis for predicting its potential.

For instance, the related ligand 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole has been successfully employed in the construction of pillared-layered MOFs with zinc(II) and cadmium(II). rsc.org In these structures, the pyridyl groups coordinate to the metal centers, bridging them to form the framework. Similarly, this compound can be expected to coordinate to various transition metal ions, with the geometry of the resulting framework being influenced by the coordination preference of the metal ion, the stoichiometry of the reaction, and the presence of ancillary ligands. The flexibility of the methanol group could also play a role in the final architecture, potentially participating in further coordination or hydrogen bonding. The synthesis of such materials would typically be achieved under solvothermal conditions, where the ligand and a metal salt are heated in a suitable solvent. ekb.eg

The resulting MOFs could exhibit porous structures with potential applications in gas storage and separation, catalysis, and sensing. The functionalization of the thiazole ring with a methanol group offers a handle for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications.

Role of Hydrogen Bonding and π-π Stacking Interactions in Solid-State Structures

In the solid-state, the crystal packing of this compound and its metal complexes is significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl group of the methanol substituent is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. In the solid state, this can lead to the formation of extensive hydrogen-bonding networks, linking molecules into chains, sheets, or more complex three-dimensional arrays. tandfonline.comnih.gov In metal complexes, coordinated water molecules or counter-ions can also participate in these networks, further stabilizing the crystal structure. rscf.ru For example, in the crystal structure of a Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol, both intramolecular and intermolecular hydrogen bonds were observed, contributing to the formation of a two-dimensional supramolecular layer structure. rscf.ru

Functional Properties of Metal Complexes and Materials

The coordination of this compound to metal centers is expected to give rise to a range of functional properties, including luminescence, catalytic activity, and interesting electrochemical behavior. These properties are often a synergistic result of the electronic characteristics of both the ligand and the metal ion.

Catalytic Activity in Organic Transformations

Metal complexes containing thiazole and pyridine (B92270) ligands have shown promise as catalysts in various organic transformations. The nitrogen and sulfur donor atoms of the thiazole ring and the nitrogen of the pyridyl rings can effectively stabilize metal centers in different oxidation states, which is a key requirement for many catalytic cycles.

While direct catalytic studies of this compound complexes are not available, related systems have demonstrated catalytic activity. For example, palladium(II) complexes with phenylthiazole ligands have been successfully used as catalysts in Suzuki-Miyaura aryl cross-coupling reactions. These catalysts were found to be compatible with a wide range of functional groups. Thiazole-derived Schiff base complexes of transition metals have also been noted for their potential to catalyze organic reactions.

The this compound ligand could be used to synthesize complexes of various transition metals such as palladium, copper, and rhodium, which are known to be active in a variety of catalytic reactions including C-C coupling, oxidation, and reduction reactions. The presence of the hydroxyl group could also influence the catalytic activity, either by acting as a coordinating site or by participating in the reaction mechanism, for instance, through proton transfer. Furthermore, incorporating this ligand into a MOF structure could lead to heterogeneous catalysts with high stability and reusability. rsc.org

Metal Complex Potential Catalytic Reaction
Palladium(II)Suzuki-Miyaura, Heck, Sonogashira coupling
Copper(I/II)Click chemistry, oxidation reactions
Rhodium(I/III)Hydroformylation, hydrogenation
Zinc(II)Michael addition reactions

Electrochemical Properties and Redox Behavior

The electrochemical behavior of metal complexes derived from this compound is expected to be rich, owing to the presence of multiple redox-active components: the thiazole ring, the pyridyl rings, and the metal center. Cyclic voltammetry is a common technique used to study the redox properties of such compounds.

The thiazole moiety itself can undergo redox reactions, and its behavior is influenced by the substituents on the ring. When coordinated to a metal, the redox potentials of both the ligand and the metal are often shifted compared to their free forms. The electrochemical study of transition metal complexes with thiazole-derived Schiff base ligands has shown clear redox behavior.

For complexes with redox-active metals such as copper, cobalt, or iron, reversible or quasi-reversible redox processes corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple can be expected. The stability of different oxidation states of the metal will be influenced by the coordination environment provided by the dipyridyl-thiazole ligand. The pyridyl groups can stabilize lower oxidation states through π-backbonding.

In the case of zinc(II) complexes, which are typically redox-inactive, any observed redox processes would be ligand-based. The cyclic voltammogram of a zinc(II) complex with a pyridine-containing ligand has been reported, showing the electrochemical response of the coordinated ligand. tandfonline.com The electrochemical properties of these complexes are crucial for their potential applications in areas such as electrocatalysis, redox-active materials, and molecular electronics.

Compound/Complex Expected Redox Behavior
This compound (Free Ligand)Ligand-based oxidation/reduction
Zinc(II) ComplexLigand-centered redox processes
Copper(II) ComplexCu(II)/Cu(I) couple and ligand-based processes
Iron(II/III) ComplexFe(III)/Fe(II) couple and ligand-based processes

Exploration of Biological Potential and Structure Activity Relationship Sar Studies of 2,4 Di Pyridin 4 Yl Thiazol 5 Yl Methanol Derivatives

General Overview of Biological Activities Associated with Thiazole (B1198619) and Pyridine (B92270) Scaffolds

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core component of numerous pharmacologically active compounds. researchgate.net Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netnih.gov The thiazole ring is a key feature in several commercially available drugs, such as the antiretroviral drug ritonavir (B1064) and the anticancer agent dasatinib. researchgate.netmdpi.com

Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in drug design and is found in a vast number of FDA-approved medications. nih.govnih.gov Pyridine derivatives have demonstrated a broad range of biological effects, including antimicrobial, anti-inflammatory, antiviral, and antiproliferative activities. nih.gov The hybridization of thiazole and pyridine rings into a single molecule can lead to compounds with enhanced biological efficacy and novel mechanisms of action. nih.govmdpi.com

In Vitro Assessment of Broad Biological Activities

The conjugation of thiazole and pyridine rings has yielded derivatives with significant antimicrobial properties. For instance, a series of novel thiazole derivatives incorporating a pyridine moiety were synthesized and evaluated for their antimicrobial activities. One of the synthesized compounds, Compound 13a , demonstrated good antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 46.9 to 93.7 μg/mL and notable antifungal activity with MIC values of 5.8 and 7.8 μg/mL against tested strains. nih.gov

In another study, thiazole derivatives were synthesized and tested against Proteus vulgaris. Three thiazole derivatives, 6d , 9 , and 10b , showed inhibitory effects, with compound 6d exhibiting the most significant activity with a zone of inhibition of 22.1±0.2 mm and an MIC of 128 μg/ml. liverpool.ac.uk The structure-activity relationship studies of various thiazolyl-2-pyrazoline hybrid compounds have shown that substitutions on both the pyrazoline and thiazole rings significantly influence their antimicrobial potential. nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole-Pyridine Derivatives
CompoundOrganismActivity (MIC in μg/mL)Reference
Compound 13aBacteria46.9 - 93.7 nih.gov
Compound 13aFungi5.8 - 7.8 nih.gov
Compound 6dProteus vulgaris128 liverpool.ac.uk

Derivatives of thiazolo[4,5-b]pyridin-2-one have been synthesized and shown to possess considerable anti-inflammatory effects in vivo, with some compounds approaching or exceeding the activity of the standard drug Ibuprofen. nanobioletters.com A series of pyridine- and thiazole-based hydrazides were evaluated for their in vitro anti-inflammatory activity by the protein denaturation method. These compounds exhibited inhibition in the range of IC50 values from 46.29 to 100.60 μg/mL. mdpi.com The structure-activity relationship study of these hydrazides revealed that the presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring enhanced the anti-inflammatory activity. mdpi.com

Table 2: Anti-inflammatory Activity of Pyridine-Thiazole Hydrazide Derivatives
Compound SeriesAssayActivity (IC50 in μg/mL)Reference
Pyridine-Thiazole HydrazidesProtein Denaturation46.29 - 100.60 mdpi.com

The thiazole nucleus is a key component in some antiretroviral drugs, such as ritonavir, which is used to treat HIV infections. researchgate.net Research into novel thiazole derivatives has continued to yield compounds with anti-HIV activity. For instance, the synthesis of 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines resulted in compounds that exhibit reproducible in vitro anti-HIV activity. nih.gov Specifically, 1-(2',6'-dichlorophenyl) (5g) and 1-(2',6'-difluorophenyl)-1H,3H-thiazolo-[3,4-a]imidazo[4,5-b]pyridine (5h) were identified as active agents against HIV. nih.gov The development of new thiazole derivatives remains a promising avenue for the discovery of novel antiviral therapies. researchgate.net

The hybridization of pyridine and thiazole moieties has led to the development of potent anticancer agents. nih.govmdpi.com A study on novel pyridine-thiazole hybrid molecules revealed high antiproliferative activity for 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3) and 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester (4) . nih.gov Compound 3 showed an IC50 of 0.57 µM in HL-60 leukemia cells, while being significantly less toxic to normal human cell lines. nih.gov

Another study on thiophenyl thiazolyl-pyridine hybrids found that these compounds displayed excellent anticancer activities against the A549 lung cancer cell line, with some derivatives showing greater efficacy than the reference drug doxorubicin. mdpi.com The anticancer activity of these hybrids is attributed to the addition of a substituted pyridine ring to the thiazole structure. mdpi.com

Table 3: Anticancer Activity of Selected Pyridine-Thiazole Hybrids
CompoundCell LineActivity (IC50 in µM)Reference
Compound 3HL-60 (Leukemia)0.57 nih.gov
Thiophenyl thiazolyl-pyridine hybrid 8eA549 (Lung Cancer)0.302 mdpi.com

A significant mechanism of action for the anticancer activity of thiazole-pyridine derivatives is the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs). nih.govsemanticscholar.org A series of 4-thiazol-2-anilinopyrimidine derivatives were designed and found to be potent CDK9 inhibitors. nih.gov One of the most selective compounds, 12u , inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 versus CDK2. nih.gov

Furthermore, new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids have been evaluated as dual CDK2/GSK3β kinase inhibitors. nih.gov Compound 13a , a 5-(p-tolyldiazenyl-2,3-dihydrothiazole derivative, emerged as the most potent dual CDK2/GSK3β inhibitor in the series. nih.gov

Table 4: Enzyme Inhibitory Activity of Thiazole-Pyridine Derivatives
CompoundTarget EnzymeActivity (IC50 or Ki)Reference
Compound 12uCDK97 nM (IC50) nih.gov
SNS-032CDK248 nM (IC50) nih.gov

Structure-Activity Relationship (SAR) Elucidation for the (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol Scaffold

The biological activity of thiazole-based compounds is intricately linked to the nature and position of substituents on the thiazole and any appended ring systems. For the this compound scaffold, the SAR can be systematically dissected by considering modifications at each key position.

The thiazole ring serves as the core of the molecule, and substitutions at its 2, 4, and 5-positions are crucial in determining the biological profile.

Positions 2 and 4: In the parent compound, these positions are occupied by pyridin-4-yl groups. The presence of aromatic or heteroaromatic rings at these positions is a common feature in many biologically active thiazoles. For instance, in other thiazole series, substituting the phenyl ring at the 4-position with a p-bromophenyl group has been shown to increase antifungal and antituberculosis activities. jchemrev.com The nature of the aryl or heteroaryl group, including its electronic properties (electron-donating or electron-withdrawing groups) and steric bulk, significantly influences activity. mdpi.commdpi.com For example, studies on other 2,4-disubstituted thiazoles have indicated that electron-withdrawing groups like nitro- or dichloro-phenyl substituents can enhance activity against specific bacterial strains. nih.gov The presence of two pyridine rings, as in the title compound, suggests a strong potential for interactions via hydrogen bonding and pi-stacking, which are critical for binding to biological targets.

The following table summarizes the general impact of substitutions on the thiazole ring based on studies of related compounds.

PositionType of SubstituentGeneral Impact on Biological Activity
2 Aryl/Heteroaryl (e.g., Pyridyl)Crucial for activity; influences binding through hydrogen bonds and pi-stacking. nih.gov
4 Aryl/Heteroaryl (e.g., Pyridyl)Modulates potency and selectivity; electronic properties of substituents are key. jchemrev.comnih.gov
5 -CH2OH, -CHO, -COOH, AmidesSignificantly affects polarity and hydrogen bonding potential, thereby influencing target interaction. nih.govresearchgate.net

The presence and orientation of the pyridine rings are defining features of the this compound scaffold.

Substitution Patterns on the Pyridine Ring: The addition of substituents to the pyridine rings offers another layer of molecular diversity to fine-tune biological activity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro) on the pyridine rings can modulate the pKa of the pyridine nitrogen, its ability to form hydrogen bonds, and its potential for other interactions. mdpi.com For example, in a series of N-(1,3-thiazol-2-yl)pyridin-2-amine kinase inhibitors, the introduction of a fluorine atom at the 4-position of the pyridine ring resulted in a significant increase in potency. researchgate.net

The table below illustrates the influence of pyridine ring characteristics on the activity of thiazole derivatives.

Pyridine FeatureModificationConsequence for Biological Activity
Nitrogen Position 2-pyridyl vs. 3-pyridyl vs. 4-pyridylAlters the geometry of hydrogen bonding and can drastically change target affinity. nih.govmdpi.com
Substituents Electron-donating/-withdrawing groupsModifies electronic properties and can enhance potency and selectivity. mdpi.comresearchgate.net

The methanol (B129727) group at the 5-position of the thiazole ring is a key pharmacophoric feature. Its ability to participate in hydrogen bonding is a primary determinant of its role in biological activity.

Hydrogen Bonding: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). This dual capacity allows for versatile interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, tyrosine, aspartate, or glutamate. nih.gov

Derivatization: The methanol group serves as a convenient handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or converted into esters and ethers. Each of these derivatives possesses distinct physicochemical properties:

Aldehyde (-CHO): Can act as a hydrogen bond acceptor and may form covalent bonds (e.g., Schiff bases) with amino groups on a biological target.

Carboxylic Acid (-COOH): Introduces a negative charge at physiological pH, which can form strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine.

Esters (-COOR) and Ethers (-CH2OR): These modifications increase lipophilicity, which can enhance cell membrane permeability and influence pharmacokinetic properties. The nature of the 'R' group can be varied to probe for additional binding interactions. mdpi.com

The functional role of the methanol group and its potential derivatives is summarized in the following table.

Functional GroupPotential InteractionsImpact on Properties
-CH2OH (Methanol) Hydrogen bond donor and acceptorProvides key polar interactions with the target. nih.gov
-CHO (Aldehyde) Hydrogen bond acceptor; potential for covalent bondingIncreases reactivity and can form stable adducts.
-COOH (Carboxylic Acid) Hydrogen bond donor/acceptor; ionic interactionsIncreases polarity and allows for strong electrostatic interactions.
-COOR / -CH2OR (Esters/Ethers) Hydrophobic interactions; potential HBAIncreases lipophilicity, potentially improving cell penetration. mdpi.com

Mechanistic Insights into Biological Interactions (at a molecular level, non-clinical)

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects requires the identification of their molecular targets and a detailed characterization of their binding modes.

While the specific molecular targets of this compound are not yet fully elucidated, the thiazole and pyridine scaffolds are known to interact with a variety of biological targets, particularly protein kinases. rsc.org Many kinase inhibitors feature heterocyclic cores that occupy the ATP-binding site of the enzyme. The di-pyridyl-thiazole framework is structurally analogous to scaffolds found in known inhibitors of kinases such as Aurora kinases, KDR kinase, and others. researchgate.netnih.gov

Another potential target class for thiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Molecular docking studies of other pyridine-thiazole hybrids have suggested that they can bind to the ATP-binding site of the GyrB subunit of DNA gyrase. researchgate.net Furthermore, some thiazole-containing compounds have been investigated as inhibitors of enzymes involved in microbial metabolism or as agents that interact with DNA. actascientific.com

Molecular docking and computational studies of related pyridinylthiazole compounds have provided valuable insights into their potential binding modes.

Hydrogen Bonding: The nitrogen atoms of the two pyridin-4-yl rings are expected to act as key hydrogen bond acceptors. They can form crucial interactions with hydrogen bond donor residues (e.g., the backbone NH of amino acids) in the hinge region of a kinase ATP-binding pocket, a common binding motif for kinase inhibitors. mdpi.com The methanol group at the C5 position can also participate in hydrogen bonding, either donating a hydrogen to an acceptor group (like a carbonyl oxygen of an amino acid) or accepting a hydrogen from a donor group. nih.gov

Hydrophobic and Pi-Stacking Interactions: The aromatic character of the thiazole and the two pyridine rings provides a large surface area for hydrophobic and van der Waals interactions with non-polar amino acid residues in the binding site, such as leucine, valine, and phenylalanine. mdpi.com Additionally, the flat, aromatic nature of these rings makes them ideal for pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, which can significantly contribute to the stability of the ligand-protein complex.

A hypothetical binding mode of the this compound scaffold within a kinase active site might involve the following key interactions:

One or both pyridine nitrogens forming hydrogen bonds with the hinge region of the kinase.

The thiazole and pyridine rings engaging in hydrophobic and pi-stacking interactions with residues in the active site.

The 5-methanol group forming an additional hydrogen bond with a residue in the solvent-exposed region or near the ribose-binding pocket.

The table below outlines the probable molecular interactions for the scaffold.

Structural MoietyType of InteractionPotential Interacting Residues
Pyridin-4-yl Nitrogens Hydrogen Bond AcceptorBackbone amides (e.g., in kinase hinge region)
Thiazole & Pyridine Rings Hydrophobic & Pi-StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
5-Methanol Group Hydrogen Bond Donor/AcceptorSerine, Threonine, Aspartate, Glutamate

Lead Optimization Strategies for Enhancing Specificity and Potency within the this compound Series

The journey from a promising hit compound to a viable drug candidate is paved with meticulous molecular modifications aimed at enhancing its desirable properties while mitigating undesirable ones. This process, known as lead optimization, is a cornerstone of medicinal chemistry. For the this compound series, several strategic approaches can be employed to refine its biological activity, selectivity, and pharmacokinetic profile. These strategies are often guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological effects.

A primary strategy in the lead optimization of this series involves the systematic modification of the pyridinyl substituents. The position, number, and nature of substituents on the two pyridine rings offer a rich landscape for chemical exploration. For instance, the introduction of small alkyl groups, electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., halogens) at various positions on the pyridine rings can significantly influence the compound's interaction with its biological target. These modifications can alter the electronic distribution and steric bulk of the molecule, thereby affecting its binding affinity and specificity.

Another key optimization strategy focuses on the thiazole core. While retaining the central thiazole scaffold, which is often crucial for the molecule's primary biological activity, modifications to the substituents at the C2 and C4 positions can be explored. For example, replacing one or both pyridin-4-yl moieties with other heteroaromatic rings, such as pyrimidinyl or pyrazinyl, could modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties and potentially fine-tune its target engagement.

The linker between the thiazole core and the pyridinyl rings also represents a point for optimization. While the current structure features a direct connection, the introduction of flexible or rigid linkers could alter the relative orientation of the pyridinyl rings and the thiazole core, potentially leading to an improved fit within the target's binding pocket.

Computational modeling and in silico screening play a pivotal role in modern lead optimization. By building a pharmacophore model based on the known active compounds in the series, researchers can virtually screen large libraries of related molecules to identify those with a higher probability of enhanced activity. Molecular docking studies can provide insights into the binding mode of the compounds at the atomic level, guiding the rational design of new analogs with improved potency and selectivity.

The following table summarizes potential lead optimization strategies for the this compound series:

Strategy Rationale Potential Outcomes
Modification of Pyridinyl Substituents To explore the impact of electronic and steric effects on target binding.Enhanced potency, improved selectivity, and modulation of pharmacokinetic properties.
Exploration of Alternative Heteroaromatic Rings To fine-tune ADME properties and explore different binding interactions.Improved metabolic stability, altered solubility, and potentially novel biological activities.
Derivatization of the C5-Methanol Group To probe for additional binding interactions and improve physicochemical properties.Increased potency, enhanced solubility, and improved metabolic stability.
Modification of the Linker To optimize the spatial arrangement of the key pharmacophoric features.Improved binding affinity and selectivity.
Computational Modeling and In Silico Screening To guide the rational design of new analogs and prioritize synthetic efforts.More efficient identification of potent and selective compounds.

It is important to note that lead optimization is an iterative process. Each newly synthesized analog is subjected to a battery of biological and physicochemical assays. The data generated from these assays feeds back into the design cycle, informing the next round of molecular modifications. This iterative approach allows for the gradual refinement of the lead compound's properties, ultimately leading to the identification of a clinical candidate with the desired therapeutic profile.

Future Research Directions and Unexplored Avenues for 2,4 Di Pyridin 4 Yl Thiazol 5 Yl Methanol

Development of Novel and Sustainable Synthetic Routes for (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol

Future synthetic research should prioritize the development of environmentally benign and efficient methods for the synthesis of this compound. Green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize less hazardous reagents. mdpi.com

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Ultrasonic Irradiation: Sonochemistry can offer a valuable alternative for promoting reactions, often under milder conditions and with improved efficiency. mdpi.com

Biocatalysis: The use of enzymes or whole-cell systems could provide highly selective and sustainable routes to the target compound and its precursors. mdpi.com

Flow Chemistry: Continuous flow reactors can enhance reaction control, improve safety, and allow for easier scalability.

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Prospective Green Synthetic Approaches for this compound

Synthetic MethodPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purityOptimization of reaction parameters (temperature, time, power)
Ultrasonic IrradiationMilder reaction conditions, enhanced reaction ratesInvestigation of frequency and power effects on yield and selectivity
BiocatalysisHigh selectivity, environmentally friendlyIdentification and engineering of suitable enzymes
Flow ChemistryImproved safety and scalability, precise process controlReactor design and optimization of flow parameters

Expansion of Derivatization Chemistry to Access Diverse Chemical Space

The functional groups of this compound, namely the hydroxyl group and the pyridine (B92270) rings, offer multiple sites for derivatization. Exploring these modifications will be crucial for developing analogues with tailored properties.

Hydroxyl Group Modification: The methanol (B129727) moiety can be a versatile handle for introducing a variety of functional groups through reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. jfda-online.commdpi.comresearchgate.netlawdata.com.tw These derivatives could then serve as intermediates for further elaboration.

Pyridine Ring Functionalization: The pyridine rings can be targeted for N-alkylation or N-oxidation to modulate the electronic properties and solubility of the molecule. Additionally, electrophilic or nucleophilic aromatic substitution reactions could introduce further diversity.

Thiazole (B1198619) Ring Chemistry: While the thiazole ring is generally stable, exploring reactions that modify its substituents could lead to novel scaffolds.

Table 2 outlines potential derivatization strategies.

Table 2: Potential Derivatization Strategies for this compound

Target SiteReaction TypePotential New Functional Group
Hydroxyl GroupEsterificationEsters
Hydroxyl GroupEtherificationEthers
Hydroxyl GroupOxidationAldehyde, Carboxylic Acid
Pyridine NitrogenN-alkylationQuaternary ammonium (B1175870) salts
Pyridine RingElectrophilic SubstitutionHalogenation, Nitration

In-Depth Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

Given that many pyridine-thiazole hybrids exhibit interesting biological activities, a key future direction will be to investigate the potential bioactivity of this compound and its derivatives. mdpi.comnih.gov Should any activity be identified, in-depth mechanistic studies will be paramount.

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) is the first step. Techniques such as affinity chromatography, proteomics, and computational docking can be employed.

Enzyme Inhibition Assays: If the compound is found to inhibit an enzyme, detailed kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Cell-Based Assays: Investigating the effects on cellular pathways, such as apoptosis, cell cycle progression, and signal transduction, will provide a broader understanding of its biological effects. nih.gov

Structural Biology: Co-crystallization of the compound with its biological target can provide atomic-level insights into the binding interactions, guiding further structure-activity relationship (SAR) studies.

Exploration of New Applications in Catalysis and Advanced Functional Materials

The nitrogen atoms in the pyridine and thiazole rings make this compound a promising candidate for applications in coordination chemistry and materials science.

Homogeneous and Heterogeneous Catalysis: The compound could serve as a ligand for transition metals, forming catalysts for a variety of organic transformations. Immobilization of such complexes on solid supports could lead to recyclable heterogeneous catalysts.

Metal-Organic Frameworks (MOFs): The di-pyridyl nature of the molecule makes it an excellent candidate for a linker in the construction of MOFs with potential applications in gas storage, separation, and catalysis.

Luminescent Materials: Thiazole-containing systems are known for their interesting photophysical properties. nih.govrsc.orgresearchgate.net The photoluminescence of this compound and its metal complexes could be investigated for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). mdpi.com

Design and Synthesis of Hybrid Molecules Incorporating this compound with Other Bioactive Scaffolds

A powerful strategy in drug discovery is the hybridization of two or more pharmacophores to create a single molecule with potentially enhanced activity or a novel mechanism of action. mdpi.comnih.gov

Conjugation with Known Drugs: Covalently linking this compound to existing drugs could lead to synergistic effects or improved pharmacokinetic properties.

Hybridization with Other Heterocycles: Combining this scaffold with other biologically relevant heterocycles, such as pyrazole, triazole, or isatin, could generate novel chemical entities with unique biological profiles. nih.govfarmaciajournal.com

Advanced Spectroscopic Characterization to Understand Dynamic Behavior and Excited States

A thorough understanding of the structural and electronic properties of this compound is essential for its rational design in various applications.

Multinuclear NMR Spectroscopy: In addition to standard ¹H and ¹³C NMR, techniques such as ¹⁵N NMR could provide valuable insights into the electronic structure of the heterocyclic rings. researchgate.net

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics, which is crucial for applications in photochemistry and materials science. rsc.org

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of the molecule in the solid state. nih.gov

Table 3 summarizes the potential insights from various spectroscopic techniques.

Table 3: Advanced Spectroscopic Techniques and Potential Insights

TechniqueInformation GainedPotential Application
Multinuclear NMRDetailed electronic structure, tautomeric formsStructure elucidation, understanding reactivity
Time-Resolved SpectroscopyExcited-state lifetimes, relaxation pathwaysDevelopment of luminescent materials, photochemistry
X-ray CrystallographyPrecise bond lengths and angles, packing interactionsSolid-state properties, computational model validation
Circular DichroismChiral properties of derivativesAsymmetric catalysis, stereoselective interactions

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Designing New Analogues

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research. nih.govijhespub.org

QSAR Modeling: If a biological activity is identified, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new analogues, thereby prioritizing synthetic efforts. peerj.com

ADMET Prediction: AI/ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, helping to identify candidates with favorable drug-like properties early in the design process. crimsonpublishers.com

De Novo Design: Generative models can be used to design novel molecules based on the this compound scaffold with optimized properties for a specific application. pnnl.gov

Reaction Prediction: AI tools can assist in planning synthetic routes by predicting the outcomes of chemical reactions. peerj.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol, and how can purity be validated?

  • Methodology :

  • Step 1 : Start with a thiazole core substituted with pyridine rings. Nucleophilic substitution or condensation reactions (e.g., using formaldehyde in basic conditions) can introduce the hydroxymethyl group .
  • Step 2 : Purify intermediates via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Validation : Use HPLC with UV detection (λ = 254 nm) to confirm purity (>95%) and FTIR to verify functional groups (e.g., O-H stretch at ~3200–3400 cm⁻¹) .

Q. How can structural characterization be performed for this compound?

  • Techniques :

  • NMR : Analyze ¹H and ¹³C spectra to confirm pyridyl and thiazole ring protons (δ = 7.5–8.5 ppm for pyridyl H; δ = 6.5–7.5 ppm for thiazole H) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (calculated for C₁₄H₁₂N₄OS: 292.08 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between methanol -OH and pyridyl N) .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing electronic properties and reactivity?

  • Approach :

  • Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces and identify nucleophilic/electrophilic sites (e.g., pyridyl N and thiazole S as electron-rich regions) .
  • Bond Order Analysis : Quantify bond strengths (e.g., C-S in thiazole vs. C-N in pyridine) to predict stability during reactions .
  • Orbital Composition : Analyze HOMO-LUMO gaps to assess redox activity (e.g., for catalytic or photochemical applications) .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Strategy :

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer, HEK-293 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
  • Structure-Activity Relationship (SAR) : Compare derivatives (e.g., substituting pyridyl with methyl or halogens) to isolate pharmacophore contributions .
  • Mechanistic Studies : Perform ROS detection or apoptosis assays (e.g., Annexin V staining) to differentiate modes of action .

Q. What strategies mitigate challenges in synthesizing analogs with enhanced solubility?

  • Solutions :

  • Polar Substituents : Introduce sulfonate or tertiary amine groups at the pyridyl 4-position to improve aqueous solubility .
  • Co-crystallization : Use cyclodextrins or PEG-based matrices to enhance bioavailability without altering core structure .
  • Pro-drug Design : Esterify the methanol group (e.g., acetate prodrug) for passive diffusion, followed by enzymatic hydrolysis in vivo .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar thiazole-pyridine hybrids?

  • Troubleshooting :

  • Catalyst Screening : Test alternatives to NaOH (e.g., K₂CO₃ or DBU) to optimize base-sensitive steps .
  • Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability .
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and identify side products (e.g., oxidation of -OH to -COOH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.